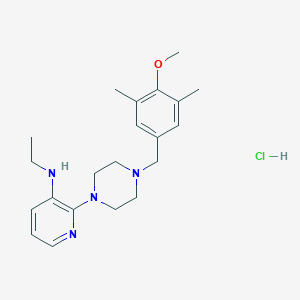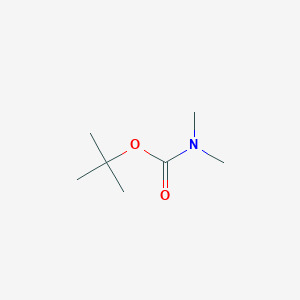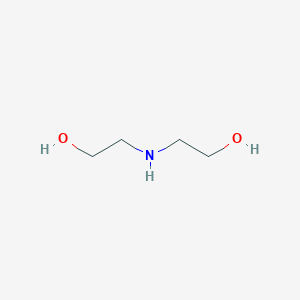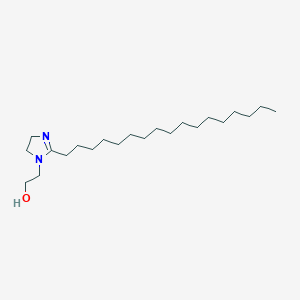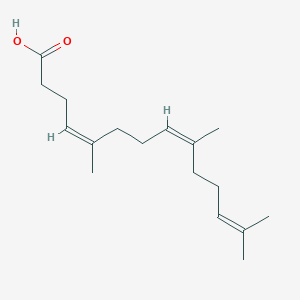
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by bis-methylene-interrupted Z-double bonds This compound is found in various natural sources, including plants, marine organisms, and microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves several steps, including the formation of bis-methylene-interrupted Z-double bonds. One common method is the stereoselective formation of these double bonds through the use of specific catalysts and reaction conditions. For example, the use of Ziegler-Natta catalysts under controlled temperature and pressure conditions can facilitate the formation of the desired double bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and peroxides, which are intermediates in the synthesis of other biologically active compounds.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Applications De Recherche Scientifique
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.
Biology: The compound’s role in biological processes, such as cell signaling and membrane structure, makes it a valuable subject of study in biochemistry and molecular biology.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and surfactants
Mécanisme D'action
The mechanism of action of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways related to inflammation and cell growth. The compound’s unique structure allows it to interact with lipid membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other polyunsaturated fatty acids with bis-methylene-interrupted Z-double bonds, such as:
- (4Z,8Z,12Z)-tetradecatrienoic acid
- (5Z,9Z,13Z)-pentadecatrienoic acid
- (6Z,10Z,14Z)-hexadecatrienoic acid
Uniqueness
What sets (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10-,16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKDWPMRYSKGTB-CYRKZOTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CCC(=O)O)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23224-49-9 |
Source


|
| Record name | Farnesylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023224499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
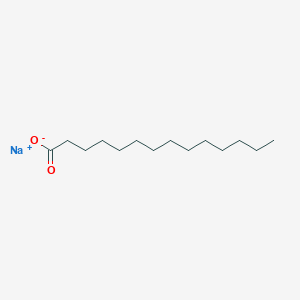

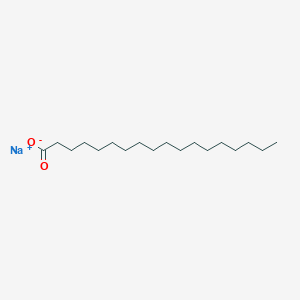
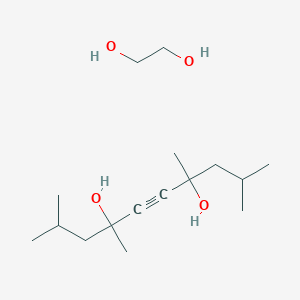
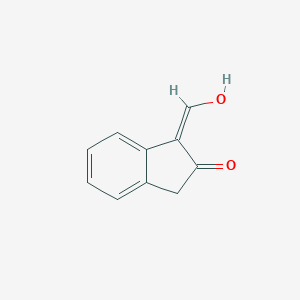
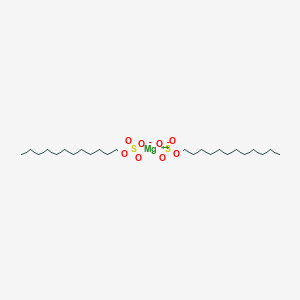
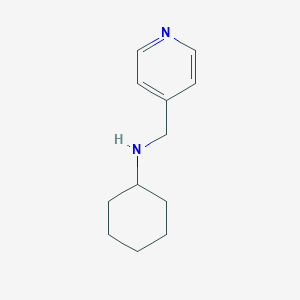
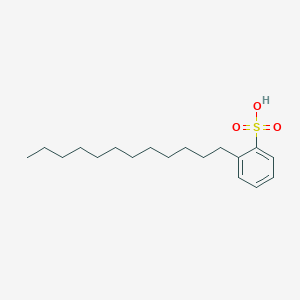
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
